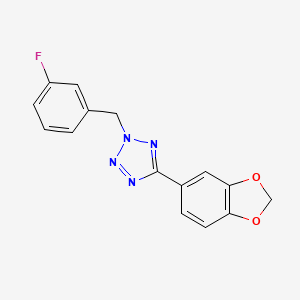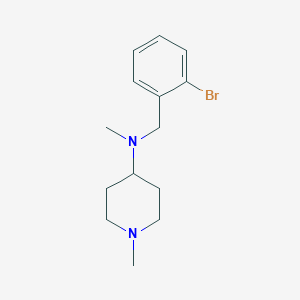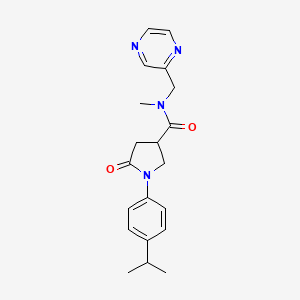![molecular formula C14H7ClF3N3O2 B5647865 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-12-6](/img/structure/B5647865.png)
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Descripción general
Descripción
"5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a compound of interest within the chemical and pharmaceutical research community due to its potential applications. The compound is part of the pyrazolo[1,5-a]pyrimidine class, known for various biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical precursors like Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone. These processes are designed to introduce specific functional groups that contribute to the compound's activity. For instance, the synthesis and characterization of similar pyrazolo[1,5-a]pyrimidine derivatives have been explored, demonstrating the potential antitumor activities of these compounds (Xin, 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been detailed through crystallographic studies, revealing insights into their three-dimensional conformation and potential for interaction with biological targets. Such structural analyses are critical for understanding the compound's mechanism of action (Ju Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including regioselective synthesis and cyclization, to produce derivatives with different substituents. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. Notably, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives highlights the versatility of these compounds in chemical synthesis (Miha Drev et al., 2014).
Aplicaciones Científicas De Investigación
Antitumor Activities
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been extensively studied for their antitumor properties. For instance, Xin (2012) synthesized a compound using this chemical and found it to display significant antitumor activities (Xin, 2012). Similar findings were reported by Liu et al. (2016), who synthesized a derivative and found it to effectively inhibit the proliferation of cancer cell lines (Liu et al., 2016).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of derivatives of this compound. Drev et al. (2014) studied the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the versatility of this chemical structure in creating novel compounds (Drev et al., 2014). Li-feng (2011) reported on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, further underscoring the chemical's utility in creating diverse molecular structures (Li-feng, 2011).
Novel Synthetic Methods
Innovative synthetic methods using 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been developed. Jismy et al. (2020) described an efficient synthesis of various disubstituted pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in generating biologically relevant molecules (Jismy et al., 2020).
Biological Applications
The compound has potential biological applications. Wu et al. (2006) exploited its unique reactivity for the synthesis of novel molecules with potential as monocotyledonous inhibitors (Wu et al., 2006). Hafez et al. (2016) synthesized derivatives and evaluated their antimicrobial and anticancer activities, demonstrating the compound's broad potential in pharmaceutical research (Hafez et al., 2016).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXMWUQBLSUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133113 | |
| Record name | 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
312922-12-6 | |
| Record name | 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312922-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)
![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)
